Deltamethrin-d5

Description

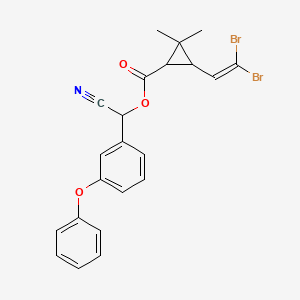

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041822 | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52820-00-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52820-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 22950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deltamethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of action of deltamethrin, a type II pyrethroid insecticide, on voltage-gated sodium channels (VGSCs). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Core Mechanism of Action

Deltamethrin primarily targets voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1][2][3] The binding of deltamethrin to these channels disrupts their normal gating kinetics, leading to a prolonged open state.[2][4][5][6] This is achieved by slowing both the fast inactivation and the deactivation processes of the channel.[4][5] The consequence of this disruption is an increased and persistent influx of sodium ions into the cell, causing membrane depolarization, repetitive firing of neurons, and ultimately leading to paralysis and death in susceptible organisms, particularly insects.[1][3][6]

While highly effective against insects, deltamethrin can also affect mammalian sodium channels due to the high degree of evolutionary conservation of these proteins.[1]

State-Dependent Binding and Use-Dependency

A critical aspect of deltamethrin's mechanism is its state-dependent binding to the sodium channel. There is substantial evidence indicating that deltamethrin preferentially binds to the open state of the channel.[2][7][8] This is demonstrated by the "use-dependent" nature of its action, where repeated activation of the sodium channels through successive depolarizations significantly enhances the modifying effects of deltamethrin.[1][7] In contrast, channels in the resting state are less susceptible to modification by deltamethrin.[7][8]

This preferential binding to the open state implies that the conformation of the channel during activation exposes or increases the affinity of the deltamethrin binding site.

Detailed Effects on Sodium Channel Gating

Deltamethrin's interaction with VGSCs results in several quantifiable changes to the channel's gating properties:

-

Prolonged Open State and Tail Currents: By inhibiting the transition to the inactivated and closed states, deltamethrin induces a characteristic "tail current" following repolarization.[2][4][9] This persistent sodium influx is a hallmark of pyrethroid poisoning.

-

Slowed Inactivation: Deltamethrin significantly slows the rate of fast inactivation, one of the primary mechanisms for terminating the sodium current during an action potential.[4][5]

-

Enhanced Slow Inactivation: More recent studies have revealed a novel effect of deltamethrin: the enhancement of slow inactivation.[4][5] This is a slower process of channel closure that can reduce neuronal excitability. This effect may counteract the well-known hyperexcitatory effects of pyrethroids, depending on the resting membrane potential of the cell.[4][5]

-

Induction of Long-Term Inactivation (LTI): In response to repetitive stimulation, deltamethrin has been shown to induce long-term inactivation of Nav1.6 channels, which can modify neuronal firing properties.[1]

-

Use-Dependent Accumulation of Modified Channels: The preferential binding to open channels leads to a cumulative effect with repeated neuronal firing, where a progressively larger fraction of sodium channels becomes modified by deltamethrin.[4][5]

The Deltamethrin Binding Site

The precise binding site of deltamethrin on the voltage-gated sodium channel is a subject of ongoing research. However, a combination of site-directed mutagenesis studies and computational modeling has identified a putative binding site, often referred to as "Pyrethroid Receptor Site 1". This site is thought to be located at the interface of different domains of the sodium channel protein, specifically involving the S4-S5 linker and the S6 transmembrane segments of domains II and III.[2][6][10]

Mutations in these regions are famously associated with knockdown resistance (kdr) to pyrethroids in insects. For instance, the L1014F mutation in the IIS6 segment and the M918T mutation in the IIS4-S5 linker are well-characterized "super-kdr" mutations that reduce the sensitivity of the channel to deltamethrin.[2][11][12] These mutations are thought to decrease the binding affinity of deltamethrin to its receptor site.[11]

Quantitative Data on Deltamethrin's Effects

The following tables summarize key quantitative data from electrophysiological studies on the effects of deltamethrin on various voltage-gated sodium channel subtypes.

| Parameter | Cell Type/Channel | Concentration | Effect | Reference |

| EC50 (Peak Transient Current, INa(T)) | GH3 cells | 11.2 µM | Stimulation of peak sodium current | [9] |

| EC50 (Sustained Late Current, INa(L)) | GH3 cells | 2.5 µM | Stimulation of late sodium current | [9] |

| Peak Sodium Current | HEK293T cells expressing Nav1.7 | 10 µM | Decrease from -3021 ± 378 pA to -890 ± 238 pA | [4] |

| Long-Term Inactivation | HEK-293 cells expressing Nav1.6 | 10 µM | Potentiated build-up of residual sodium currents and induced LTI | [1] |

Experimental Protocols

The primary technique for investigating the effects of deltamethrin on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.

Cell Preparation and Expression Systems

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous channel expression and ease of transfection.[1][4]

-

Channel Expression: Cells are stably or transiently transfected with cDNAs encoding the specific alpha and beta subunits of the voltage-gated sodium channel subtype of interest (e.g., Nav1.6, Nav1.7, Nav1.8, Nav1.9).[1][4]

-

Xenopus Oocytes: Xenopus laevis oocytes are another widely used expression system, particularly for studying insect sodium channels and the effects of resistance mutations.[2][7][13]

Electrophysiological Recording

-

Configuration: The whole-cell patch-clamp configuration is utilized to control the intracellular solution and clamp the membrane potential.

-

Solutions:

-

External (Bath) Solution: Typically contains a physiological concentration of NaCl, along with buffers (e.g., HEPES) and salts (e.g., KCl, CaCl2, MgCl2). Tetrodotoxin (TTX) may be used to isolate specific TTX-resistant channel subtypes.

-

Internal (Pipette) Solution: Contains a high concentration of a cation like Cs+ (to block potassium channels) and F- or Cl-, along with buffers (e.g., HEPES, EGTA) and ATP.

-

-

Deltamethrin Application: Deltamethrin is typically dissolved in a solvent like DMSO and then diluted into the external solution to the desired final concentration. The compound is then applied to the cells via bath perfusion.

Voltage-Clamp Protocols

Specific voltage protocols are designed to probe different aspects of channel gating:

-

Current-Voltage (I-V) Relationship: A series of depolarizing steps from a holding potential (e.g., -90 mV or -120 mV) to various test potentials are applied to determine the voltage-dependence of channel activation.

-

Steady-State Fast Inactivation: A two-pulse protocol is used. A conditioning pre-pulse to various potentials is followed by a test pulse to a potential that elicits a maximal sodium current. The amplitude of the test pulse current reflects the fraction of channels that were not inactivated by the pre-pulse.[14]

-

Slow Inactivation: A long depolarizing pre-pulse (hundreds of milliseconds to seconds) is used to induce slow inactivation, followed by a brief recovery period at a hyperpolarized potential and then a test pulse.

-

Use-Dependence and Tail Currents: A train of short, repetitive depolarizing pulses is applied to elicit use-dependent effects and measure the resulting tail currents upon repolarization.[9]

Visualizations

Signaling Pathway of Deltamethrin Action

Caption: Deltamethrin preferentially binds to the open state of voltage-gated sodium channels.

Experimental Workflow for Assessing Deltamethrin's Effects

Caption: Workflow for electrophysiological analysis of deltamethrin's effects on VGSCs.

Logical Relationship of Channel States and Deltamethrin Binding

Caption: Deltamethrin traps the sodium channel in a modified open state, slowing transitions.

References

- 1. Effects of Deltamethrin Acute Exposure on Nav1.6 channels and Medium Spiny Neurons of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Characterization in Potent Modulation on Voltage-Gated Na+ Current Exerted by Deltamethrin, a Pyrethroid Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide BTG 502 on the cockroach sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1R-(1alpha(S*),3alpha)))-Deltamethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R-(1alpha(S*),3alpha)))-Deltamethrin, a potent synthetic pyrethroid insecticide. The information herein is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and biological mechanisms.

Chemical Identity and Structure

Deltamethrin is a synthetic pyrethroid insecticide, and the (1R-(1alpha(S*),3alpha))) isomer, also known as (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate, is a single, highly active stereoisomer.[1][2][3] It is derived from natural pyrethrins found in chrysanthemum flowers but is engineered for enhanced stability and potency.[4]

Molecular Formula: C₂₂H₁₉Br₂NO₃[2][5]

Molecular Weight: 505.2 g/mol [3][6][7]

Physicochemical Properties

The physicochemical properties of Deltamethrin are critical to its environmental fate, bioavailability, and toxicological profile. The following table summarizes key quantitative data.

| Property | Value | Temperature (°C) | Citations |

| Physical State | Odorless, colorless to white/light beige crystalline powder/solid. | Ambient | [4][7] |

| Melting Point | 98 - 101 °C | N/A | [1][2][7][8] |

| Boiling Point | Decomposes above 300 °C | N/A | [1][8][9] |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (2.0 x 10⁻⁹ kPa) | 25 | [6][10] |

| 1.24 x 10⁻⁵ mPa (1.24 x 10⁻¹⁰ kPa) | 25 | [4][5] | |

| Water Solubility | <0.002 mg/L (practically insoluble) | 25 | [4][7] |

| Solubility in Organic Solvents (g/L at 20°C) | Cyclohexanone: 750, Dichloromethane: 700, Acetone: 500, Benzene: 450, Dimethyl sulphoxide: 450, Xylene: 250, Isopropanol: 6 | 20 | [7][9] |

| Octanol-Water Partition Coefficient (log Kow) | 4.6 - 6.2 | 25 | [6][7][8] |

| Henry's Law Constant | 1.2 x 10⁻⁴ atm·m³/mol | 25 | [6] |

| Soil Sorption Coefficient (Koc) | 7.05 x 10⁵ to 3.14 x 10⁶ | N/A | [6] |

Stability

Deltamethrin exhibits the following stability characteristics:

-

Thermal Stability: It is stable up to 190°C.[3]

-

Air Stability: It is extremely stable upon exposure to air.[3][7]

-

pH Stability: Deltamethrin is more stable in acidic to neutral media. It was found to be stable at pH 5 and 7.[6] However, it is unstable in alkaline conditions, with a reported half-life of 2.5 days at pH 9.[5][6]

-

Photostability: When exposed to UV irradiation and sunlight, it can undergo cis-trans isomerization, cleavage of the ester bond, and loss of bromine.[3][4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like Deltamethrin are often proprietary or follow standardized guidelines (e.g., OECD, EPA). Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[11]

-

Sample Preparation: A small amount of dry, powdered (1R-(1alpha(S*),3alpha)))-Deltamethrin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[12] The sample must be well-compacted.[12]

-

Apparatus: A melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate, a thermometer, and a viewing lens.[13]

-

Procedure:

-

The capillary tube is placed in the heating block adjacent to the thermometer.[11]

-

The sample is heated rapidly to about 20°C below the expected melting point.[12]

-

The heating rate is then slowed to approximately 1°C per minute to ensure thermal equilibrium.[12]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

-

Water Solubility Determination (Flask Method)

The flask method is a common technique for determining the solubility of substances with low aqueous solubility.

-

Preparation: A surplus amount of (1R-(1alpha(S*),3alpha)))-Deltamethrin is added to a known volume of purified water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration. Care is taken to avoid temperature changes during this process.

-

Analysis: The concentration of Deltamethrin in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed in mass per unit volume (e.g., mg/L).

Octanol-Water Partition Coefficient (log Kₒw) Determination

The Shake Flask method is a standard approach for determining the log Kₒw (logP).

-

Preparation: A solution of (1R-(1alpha(S*),3alpha)))-Deltamethrin is prepared in n-octanol that has been pre-saturated with water.

-

Partitioning: A known volume of this n-octanol solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of Deltamethrin between the two phases and then left to stand until the layers have completely separated.

-

Analysis: The concentration of Deltamethrin in both the n-octanol and water phases is measured using an appropriate analytical technique like HPLC.

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

Mechanism of Action & Signaling Pathway

Deltamethrin is a Type II pyrethroid, distinguished by the presence of an α-cyano group.[4] Its primary mode of action is the disruption of nerve function in target organisms.[6][14][15]

The core mechanism involves targeting voltage-gated sodium channels in nerve cell membranes.[4][14] Deltamethrin binds to these channels, delaying the closing of the activation gate.[6] This action leads to a prolonged influx of sodium ions into the nerve cell, resulting in repetitive nerve discharges, hyperexcitability, paralysis, and ultimately, the death of the insect.[6][14]

In addition to its primary neurotoxic effects, studies have indicated that Deltamethrin exposure can trigger secondary cellular stress pathways. This includes the induction of oxidative stress and the activation of mitochondrial caspase-dependent pathways, leading to apoptosis (programmed cell death) in various cell types.[14][16][17]

References

- 1. Deltamethrin - Wikipedia [en.wikipedia.org]

- 2. Deltamethrin [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmahealthsciences.net [pharmahealthsciences.net]

- 5. Deltamethrin CAS#: 52918-63-5 [m.chemicalbook.com]

- 6. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 7. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]

- 9. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. extranet.who.int [extranet.who.int]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Deltamethrin and Its Nanoformulations Induce Behavioral Alteration and Toxicity in Rat Brain through Oxidative Stress and JAK2/STAT3 Signaling Pathway [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Stereochemistry of Deltamethrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of pests and its relatively low mammalian toxicity. Its insecticidal activity is, however, almost exclusively attributed to a single stereoisomer, (αS, 1R, 3R)-deltamethrin, out of a possible eight. This stereospecificity underscores the critical importance of precise stereochemical control during synthesis. This technical guide provides a detailed overview of the synthetic pathways leading to deltamethrin's constituent chiral precursors, their subsequent esterification, and the analytical methods for isomer separation and characterization.

Deltamethrin possesses three chiral centers, leading to the potential for eight stereoisomers (four pairs of enantiomers).[1] The insecticidal activity is primarily associated with the (αS, 1R, 3R) isomer.[1] The synthesis of this specific isomer necessitates the stereoselective preparation of its two key precursors: (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid (also known as (1R,3R)-cis-deltamethric acid) and (S)-α-cyano-3-phenoxybenzyl alcohol.

Synthesis of Chiral Precursors

The synthesis of the biologically active deltamethrin isomer hinges on the successful and stereochemically pure synthesis of its acid and alcohol components.

Synthesis of (1R,3R)-cis-Deltamethric Acid

The stereoselective synthesis of (1R,3R)-cis-deltamethric acid is a crucial step. One documented method involves the ozonolysis of methyl (1R)-cis-chrysanthemate to yield methyl-(1R)-cis-caronaldehyde. This aldehyde then undergoes a Wittig-type reaction with carbon tetrabromide and triphenylphosphine to introduce the dibromovinyl group. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of (1R,3R)-cis-Deltamethric Acid

-

Ozonolysis of Methyl (1R)-cis-chrysanthemate: Methyl (1R)-cis-chrysanthemate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). Ozone is bubbled through the solution until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a reducing agent (e.g., dimethyl sulfide) to yield methyl-(1R)-cis-caronaldehyde.

-

Wittig Reaction: To a solution of 5.3 g of triphenylphosphine in 60 ml of dry dichloromethane, 3.36 g of carbon tetrabromide is added. The mixture is stirred until a clear solution is obtained. 1.5 g of methyl-(1R)-cis-caronaldehyde is then added. The reaction is monitored for completion.

-

Hydrolysis: The reaction product from the previous step is refluxed for 3 hours with a mixture of 9 ml of acetic acid, 6 ml of concentrated hydrobromic acid, and 3 ml of water. After cooling, the mixture is diluted with water and extracted with ether. The organic solution is then extracted with a dilute sodium hydroxide solution. The aqueous extract is acidified and re-extracted with ether. The final ether extract is evaporated to yield (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.[1]

| Parameter | Value |

| Starting Material | Methyl (1R)-cis-chrysanthemate |

| Key Reagents | Ozone, Carbon Tetrabromide, Triphenylphosphine |

| Final Product | (1R,3R)-cis-Deltamethric Acid |

| Yield | Not explicitly reported |

Table 1: Summary of (1R,3R)-cis-Deltamethric Acid Synthesis

Synthesis of (S)-α-Cyano-3-phenoxybenzyl Alcohol

The synthesis of the chiral alcohol is equally critical. A highly effective method involves a chemo-enzymatic approach that provides high enantiomeric purity.

Experimental Protocol: Chemo-enzymatic Synthesis of (S)-α-Cyano-3-phenoxybenzyl Alcohol [2]

-

Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate: m-Phenoxybenzaldehyde is reacted with sodium cyanide in the presence of a phase transfer catalyst to produce racemic α-cyano-3-phenoxybenzyl acetate. This initial step yields the racemic acetate with a purity of 95%.

-

Enzymatic Resolution: The racemic acetate is subjected to a transesterification reaction catalyzed by an immobilized lipase from Pseudomonas sp. This enzymatic resolution is highly enantioselective, leading to a nearly full conversion (46% out of a theoretical maximum of 50%) to (S)-α-cyano-3-phenoxybenzyl alcohol.

-

Separation and Racemization: The resulting (S)-alcohol is separated from the unreacted (R)-ester using chromatographic techniques or extraction. The undesired (R)-ester can be racemized using triethylamine in a suitable solvent and recycled, improving the overall process efficiency.

| Parameter | Value |

| Starting Material | m-Phenoxybenzaldehyde |

| Key Reagents | Sodium Cyanide, Lipase from Pseudomonas sp. |

| Final Product | (S)-α-Cyano-3-phenoxybenzyl Alcohol |

| Yield (Racemic Acetate) | 75% |

| Conversion (Enzymatic Resolution) | 46% |

| Enantiomeric Excess (e.e.) | >96% |

Table 2: Quantitative Data for the Chemo-enzymatic Synthesis of (S)-α-Cyano-3-phenoxybenzyl Alcohol

An alternative, non-enzymatic synthesis of the racemic alcohol has also been reported.

Experimental Protocol: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Alcohol [3]

-

Cyanohydrin Formation: 20 g of the anhydrous bisulfite adduct of m-phenoxy-benzaldehyde is added to 80 ml of anhydrous dimethylformamide under an inert atmosphere. The mixture is cooled to 0°C, and 3.3 g of anhydrous sodium cyanide is added.

-

Reaction and Work-up: The mixture is stirred at 0°C for 45 minutes. The reaction is then quenched by pouring it into a mixture of ice, water, acetic acid, and isopropyl ether. The organic phase is separated, washed with water, dried, and evaporated to yield the product.

| Parameter | Value |

| Starting Material | Anhydrous bisulfite adduct of m-phenoxy-benzaldehyde |

| Reagents | Sodium Cyanide, Dimethylformamide |

| Final Product | Racemic α-Cyano-3-phenoxybenzyl Alcohol |

| Yield | 13.8 g |

Table 3: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Alcohol

Stereoselective Esterification and Synthesis of Deltamethrin

The final step in the synthesis of deltamethrin is the esterification of the chiral acid and alcohol precursors. To obtain the desired (αS, 1R, 3R) isomer, the corresponding stereoisomers of the acid and alcohol must be used. The acid is typically activated as an acid chloride to facilitate the reaction.

Experimental Protocol: Esterification for Deltamethrin Synthesis [4]

-

Reaction Setup: A solution of 640 mg of (S)-α-cyano-3-phenoxy-benzyl alcohol in 10 ml of anhydrous toluene is cooled to -10°C.

-

Addition of Acid Chloride: A solution of 1.25 g of 2,2-dimethyl-3-(2',2'-dibromovinyl)-cyclopropane-1-carboxylic acid chloride in 2 ml of toluene is added slowly to the alcohol solution.

-

Base Addition and Reaction: A solution of 0.5 ml of pyridine in 2 ml of toluene is then added. The reaction mixture is maintained at 20°C for 2 hours and then at 0°C for 48 hours.

-

Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid and a sodium bicarbonate solution. The organic phase is then dried and the solvent evaporated to yield the product.

| Parameter | Value |

| Reactants | (S)-α-cyano-3-phenoxy-benzyl alcohol, (1R,3R)-cis-Deltamethric Acid Chloride |

| Base | Pyridine |

| Solvent | Toluene |

| Yield (Diastereomeric Mixture) | 2.1 g |

Table 4: Esterification of Chiral Precursors

It is important to note that this procedure yields a mixture of diastereomers, from which the desired (αS, 1R, 3R) isomer must be isolated, typically through crystallization.

Analytical Separation of Deltamethrin Isomers

The analysis and separation of deltamethrin stereoisomers are critical for quality control and for studying the biological activity and environmental fate of the individual isomers. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: HPLC Separation of Deltamethrin Enantiomers [5]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV spectrometer and a diode-laser polarimeter.

-

Column: Lichrospher Si60 (25 cm × 4-mm i.d.; 10-μm particle size).

-

Mobile Phase: Hexane-benzene (50:50, v/v).

-

Flow Rate: 1 mL/min.

-

Detection:

-

UV Absorbance: 280 nm.

-

Diode-laser polarimetry.

-

This method has been shown to resolve the enantiomers of deltamethrin.[5] For the separation of all eight stereoisomers, more specialized chiral stationary phases and optimized chromatographic conditions are necessary.

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Lichrospher Si60 (Normal Phase) |

| Mobile Phase | Hexane-Benzene (50:50, v/v) |

| Flow Rate | 1 mL/min |

| UV Detection Wavelength | 280 nm |

| Isomers Resolved | Enantiomers of Deltamethrin |

Table 5: HPLC Conditions for Deltamethrin Enantiomer Separation

Conclusion

The synthesis of the insecticidally active (αS, 1R, 3R)-deltamethrin isomer is a stereochemically demanding process that relies on the high-purity synthesis of its chiral precursors, (1R,3R)-cis-deltamethric acid and (S)-α-cyano-3-phenoxybenzyl alcohol. Chemo-enzymatic methods have proven to be highly effective in achieving the requisite enantiopurity of the alcohol component. The final esterification step, followed by purification, yields the desired active isomer. The development of robust analytical techniques, such as chiral HPLC, is paramount for ensuring the stereochemical integrity of the final product and for advancing our understanding of the biological and environmental behavior of individual deltamethrin isomers. Further research into more efficient and stereoselective synthetic routes and the development of analytical methods capable of resolving all eight stereoisomers will continue to be of significant interest to the scientific community.

References

The Environmental Fate and Degradation of Deltamethrin: A Technical Guide

Deltamethrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its broad-spectrum efficacy against insect pests. Understanding its behavior and persistence in the environment is paramount for assessing its ecological impact. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of deltamethrin, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental distribution and fate of deltamethrin are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment, limiting its mobility in the aqueous phase.

| Property | Value | Reference |

| Molecular Formula | C22H19Br2NO3 | [1][2] |

| Molecular Weight | 505.2 g/mol | [1][2] |

| Water Solubility | <0.2 µg/L at 25°C | [1][2] |

| Vapor Pressure | 1.5 x 10-8 mmHg at 25°C | [2] |

| log Kow | 4.6 at 25°C | [1][2] |

| Soil Sorption Coefficient (Koc) | 7.05 x 10^5 to 3.14 x 10^6 | [2] |

Environmental Fate and Degradation in Soil

In the terrestrial environment, deltamethrin is considered relatively immobile due to its strong adsorption to soil organic matter.[2] Degradation in soil occurs through a combination of microbial action, hydrolysis, and photolysis.[3]

Soil Degradation Half-Life (DT50)

The persistence of deltamethrin in soil is influenced by factors such as soil type, temperature, moisture, and microbial activity.

| Condition | Soil Type | Half-Life (DT50) in Days | Reference |

| Aerobic (Lab) | Sandy Loam / Silt Loam | 11 - 72 | [2][3] |

| Anaerobic (Lab) | Sandy Loam / Silt Loam | 31 - 36 | [2][3] |

| Field | Various | 5.7 - 209 | [2] |

Environmental Fate and Degradation in Aquatic Systems

In aquatic environments, deltamethrin rapidly partitions from the water column to suspended solids and sediment due to its hydrophobic nature.[1] The primary degradation routes in water are hydrolysis and photolysis.[3]

Aquatic Degradation Half-Life (DT50)

| Condition | Half-Life | Reference |

| Aquatic (General) | 8 - 48 hours | [2] |

| Hydrolysis (pH 5 and 7) | Stable | [2] |

| Hydrolysis (pH 9) | 2.5 days | [2] |

| Aqueous Photolysis | Stable over 30 days | [2] |

Principal Degradation Pathways

The degradation of deltamethrin proceeds through several key reactions, primarily targeting the ester linkage and aromatic rings. The main pathways are ester hydrolysis, oxidation, and photoisomerization.

Mammalian Metabolism

In mammals, deltamethrin is primarily metabolized in the liver through ester hydrolysis catalyzed by carboxyesterases and oxidation via cytochrome P450 enzymes.[4][5] The resulting metabolites are then conjugated with glucuronic acid or sulfate for excretion.[4][5]

Experimental Protocols

Aerobic Soil Degradation Study (adapted from OECD Guideline 307)

This protocol outlines a typical experimental workflow for assessing the aerobic degradation of deltamethrin in soil.[6][7]

Methodology:

-

Soil Selection and Preparation: Select and characterize the soil(s) for the study. Sieve the fresh soil to <2mm and determine its physicochemical properties.

-

Pre-incubation: The soil is pre-incubated for 7-28 days at the test temperature (typically 20°C) and moisture content to allow for the stabilization of the microbial community.

-

Test Substance Application: A solution of radiolabeled (e.g., ¹⁴C) deltamethrin is applied to the soil samples. Non-labeled deltamethrin can also be used if the focus is solely on the disappearance of the parent compound.[7]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level for up to 120 days.[6][7] Aerobic conditions are maintained by a continuous flow of humidified air. Volatile degradation products (e.g., ¹⁴CO₂) are trapped.

-

Sampling: Duplicate samples are taken at pre-determined intervals.

-

Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: The extracts are analyzed to quantify the parent deltamethrin and its degradation products. Liquid Scintillation Counting (LSC) is used for total radioactivity, while techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used for separation and identification.[8]

-

Data Analysis: The degradation kinetics of deltamethrin and the formation and decline of major metabolites are determined to calculate the DT50 (time to 50% dissipation).

Hydrolysis Study (adapted from OECD Guideline 111)

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: Deltamethrin is added to the buffer solutions at a concentration not exceeding 10⁻² M or half its saturation solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature for a more detailed study).

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by a suitable method (e.g., HPLC) to determine the concentration of deltamethrin.

-

Data Analysis: The rate of hydrolysis is determined for each pH.

Residue Analysis in Soil by GC-MS (adapted from QuEChERS method)

Methodology:

-

Extraction: A representative soil sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. Extraction and partitioning salts (e.g., MgSO₄, NaCl) are added, and the mixture is shaken again and then centrifuged.[9]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences. The tube is vortexed and centrifuged.

-

GC-MS Analysis: The final extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for the separation, identification, and quantification of deltamethrin residues.[8][9]

References

- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DELTAMETHRIN [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. Photocatalytic Degradation ofDeltamethrin inDrinking Water Under Visible Light byUsing Zno andTio2 - Europub [europub.co.uk]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. pjoes.com [pjoes.com]

- 9. oecd.org [oecd.org]

Deltamethrin's Neurotoxic Footprint: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a type II synthetic pyrethroid insecticide, is globally utilized in agriculture and public health for its potent insecticidal properties. However, its widespread application raises significant concerns regarding its neurotoxic effects on non-target organisms. This technical guide provides a comprehensive overview of the mechanisms of deltamethrin-induced neurotoxicity, its impacts across various species, and detailed experimental protocols for its assessment. The primary mode of action involves the disruption of voltage-gated sodium channels in nerve cells, leading to prolonged channel opening, hyperexcitability of the nervous system, and eventual paralysis.[1][2][3][4] Beyond this primary target, deltamethrin's neurotoxicity is multifaceted, implicating other ion channels, neurotransmitter systems, oxidative stress, and apoptotic pathways.[5][6][7] This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual diagrams of critical pathways and workflows to serve as a foundational resource for professionals investigating neurotoxicology and developing safer alternatives.

Primary Mechanism of Neurotoxicity

Deltamethrin's principal neurotoxic action is its potent modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][8]

-

Channel Gating Disruption: As a type II pyrethroid, deltamethrin contains an α-cyano group that binds to the VGSCs and induces a long-lasting inhibition of the channel's inactivation gate.[4][9] This interference prevents the channel from closing promptly after activation.

-

Prolonged Sodium Influx: This disruption results in a prolonged influx of sodium ions into the neuron during depolarization.[1][2][4]

-

Hyperexcitation and Paralysis: The sustained sodium current leads to membrane depolarization, causing repetitive nerve firing, hyperexcitation of the nervous system, and ultimately, paralysis and death in susceptible organisms.[1][2][3][10] Studies on squid giant axons and mouse neuroblastoma cells have demonstrated that deltamethrin dramatically slows the opening of the sodium channel and prolongs the open state by several orders of magnitude.[10][11]

This mechanism is consistent across both target insects and non-target organisms, though sensitivity varies significantly between species.[9]

Secondary and Associated Neurotoxic Pathways

While VGSC modulation is the primary mechanism, accumulating evidence reveals a broader range of cellular and molecular disturbances contributing to deltamethrin's neurotoxicity.

-

Neurotransmitter System Disruption: Deltamethrin significantly alters the levels and activity of key neurotransmitters.

-

Glutamate: In zebrafish, exposure leads to increased levels of the excitatory neurotransmitter glutamate, contributing to hyperactivity.[12][13]

-

GABA: Studies in rats have shown that deltamethrin can decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[14]

-

Acetylcholine: The activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is often inhibited, leading to cholinergic disruption.[15][16]

-

Dopamine and Serotonin: Deltamethrin exposure has been linked to alterations in dopaminergic and serotonergic signaling pathways in both fish and mammals, affecting locomotor activity and behavior.[6][15][17][18]

-

-

Oxidative Stress: A common manifestation of deltamethrin toxicity is the induction of oxidative stress in the brain.[5][19] The brain's high content of polyunsaturated fatty acids makes it particularly vulnerable to reactive oxygen species (ROS).[5] Exposure can lead to:

-

Apoptosis and Neuroinflammation: Deltamethrin can trigger programmed cell death (apoptosis) in neuronal cells.[6][11] This can be initiated through pathways involving the endoplasmic reticulum (ER) stress response.[7][20] Furthermore, deltamethrin exposure can activate microglia, the resident immune cells of the brain, leading to neuroinflammation and the release of pro-inflammatory cytokines like TNF-α and IL-6.[7][20]

dot

Caption: Key signaling pathways in deltamethrin-induced neurotoxicity.

Quantitative Data on Neurotoxic Effects

The sensitivity to deltamethrin varies widely among different non-target species. Aquatic organisms, particularly fish and invertebrates, are highly susceptible due to their efficient gill absorption and slower metabolism of pyrethroids.[16][21]

Table 1: Acute Toxicity (LC50) of Deltamethrin in Non-Target Aquatic Organisms

| Species | Common Name | 96-hour LC50 | Reference |

| Danio rerio | Zebrafish | 5.2 µg/L | [16] |

| Carassius auratus | Crucian Carp | 10.43 ng/mL (10.43 µg/L) | [21] |

| Various Fish Species | - | 0.91 - 3.50 µg/L | [9] |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms within a specified time frame (e.g., 96 hours).

Table 2: Summary of Sub-lethal Neurotoxic Effects in Non-Target Organisms

| Organism | Exposure | Observed Effects | Reference |

| Zebrafish (Danio rerio) | 30-333 ng/L for 21 days | Increased swimming speed, altered social behavior, increased brain glutamate levels. | [12][13] |

| Zebrafish (Danio rerio) | 0.25-2 µg/L for 15 days | Increased aggressive behavior, significant apoptosis in the brain. | [16] |

| Zebrafish (Danio rerio) | Acute Exposure | Decreased brain serotonin (5-HT) and acetylcholinesterase (AChE) activity. | [15] |

| Albino Rats | 150 mg/kg (single oral dose) | Impaired motor coordination, significantly decreased GABA levels in the brain. | [14] |

| Albino Rats | 0.5 mg/kg/day for 1 month | Reduced locomotor activity, prolonged immobility, decreased social interaction. | [22] |

| Albino Rats | 3.855 mg/kg/day for 30 days | Behavioral alterations, increased lipid peroxidation, and changes in brain antioxidant levels. | [5][23] |

| Mice | Repeated Dosing | Microglial activation, increased pro-inflammatory cytokines (TNF-α, IL-6) in the hippocampus. | [7] |

| Marsh Frog (Pelophylax ridibundus) | Acute Exposure | Genotoxic effects (erythrocytic nuclear abnormalities) and histopathological damage. | [24] |

Detailed Experimental Protocols

Accurate assessment of neurotoxicity requires standardized and reproducible experimental designs. The following protocols are representative of methods cited in the literature for evaluating deltamethrin's effects.

Protocol 1: Acute Aquatic Toxicity Assessment in Zebrafish (adapted from OECD TG 203)

-

Animal Acclimation: Adult zebrafish (Danio rerio) are acclimated for at least 14 days in laboratory conditions (26±1°C, 14:10 light:dark cycle) and fed a standard diet.

-

Test Solutions: A stock solution of deltamethrin is prepared in a suitable solvent (e.g., DMSO). A series of nominal test concentrations (e.g., 0.5, 1, 2, 4, 8 µg/L) and a solvent control are prepared in dechlorinated tap water. The final solvent concentration should be minimal (<0.01%) and consistent across all groups.

-

Exposure: Healthy, adult fish are randomly assigned to glass aquaria (10 fish per tank, in triplicate) containing the test solutions. The test is semi-static, with 75% of the test solution renewed every 24 hours.

-

Observations: Mortality and behavioral abnormalities (e.g., erratic swimming, loss of equilibrium, hyperactivity, asphyxia) are recorded at 24, 48, 72, and 96 hours.[16]

-

Data Analysis: The 96-hour LC50 value and its 95% confidence intervals are calculated using probit analysis.

Protocol 2: Neurobehavioral Assessment in Rats (Open Field Test)

-

Animal Dosing: Adult Wistar albino rats are administered deltamethrin orally via gavage at relevant doses (e.g., 1/10th of the LD50, such as 3.855 mg/kg) or a vehicle control (corn oil) daily for a specified period (e.g., 30 days).[5][23]

-

Apparatus: The open field apparatus consists of a square arena (e.g., 100x100 cm) with walls high enough to prevent escape, typically marked with a grid of squares on the floor. The arena is placed in a quiet, dimly lit room.

-

Procedure: Twenty-four hours after the final dose, each rat is placed individually in the center of the arena and allowed to explore freely for 5 minutes. The session is recorded by an overhead video camera.

-

Parameters Measured: An automated tracking system or manual scoring is used to quantify:

-

Locomotor Activity: Total distance traveled or number of grid lines crossed.

-

Exploratory Activity: Rearing frequency (standing on hind limbs).

-

Anxiety/Emotionality: Time spent in the central vs. peripheral zones of the arena and number of fecal boli.

-

-

Data Analysis: Data from treated and control groups are compared using statistical tests such as Student's t-test or ANOVA.

Protocol 3: Brain Tissue Preparation and Neurochemical Analysis (Antioxidant Enzymes)

-

Animal Exposure and Euthanasia: Following the exposure period (as in Protocol 2), rats are euthanized according to ethical guidelines.

-

Tissue Collection: The brain is rapidly excised, rinsed in ice-cold saline, and specific regions (e.g., hippocampus, striatum) are dissected.

-

Homogenization: The tissue is weighed and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged (e.g., 10,000 x g for 15 min at 4°C) to obtain the post-mitochondrial supernatant.

-

Biochemical Assays: The supernatant is used for spectrophotometric analysis:

-

Lipid Peroxidation (LPO): Measured by quantifying thiobarbituric acid reactive substances (TBARS).

-

Superoxide Dismutase (SOD) Activity: Assayed based on its ability to inhibit the autoxidation of pyrogallol.

-

Catalase (CAT) Activity: Determined by measuring the rate of hydrogen peroxide decomposition.

-

Protein Quantification: A Bradford or Lowry assay is performed to normalize enzyme activities to the total protein content.[15]

-

-

Data Analysis: Enzyme activities are expressed in specific units (e.g., U/mg protein) and statistically compared between control and treated groups.

dot

Caption: A generalized workflow for a neurotoxicity study.

Logical Framework of Deltamethrin's Impact

The neurotoxic effects of deltamethrin can be conceptualized as a cascade of events, beginning with a specific molecular interaction and propagating through cellular, systemic, and behavioral levels of biological organization.

dot

Caption: Cascade of deltamethrin's neurotoxic effects.

Conclusion

Deltamethrin exerts potent neurotoxic effects on a wide range of non-target organisms, with aquatic life being particularly vulnerable. The primary mechanism, the disruption of voltage-gated sodium channels, is well-established. However, a comprehensive understanding of its neurotoxicity must also consider secondary effects, including neurotransmitter imbalances, oxidative stress, neuroinflammation, and apoptosis. The quantitative data clearly demonstrate that even at environmentally relevant concentrations, deltamethrin can induce significant behavioral and physiological changes. The standardized protocols provided herein offer a framework for researchers to further investigate these effects and for regulatory bodies to assess the environmental risks posed by this widely used insecticide. Future research should focus on the long-term consequences of chronic, low-dose exposure and the potential for synergistic effects with other environmental contaminants.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deltamethrin-Evoked ER Stress Promotes Neuroinflammation in the Adult Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Deltamethrin Acute Exposure on Nav1.6 channels and Medium Spiny Neurons of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. npic.orst.edu [npic.orst.edu]

- 10. Modulation of nerve membrane sodium channel activation by deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stabilization of sodium channel states by deltamethrin in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New evidence for neurobehavioral toxicity of deltamethrin at environmentally relevant levels in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuropharmacological effects of deltamethrin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. curresweb.com [curresweb.com]

- 18. Developmental Deltamethrin Exposure Causes Persistent Changes in Dopaminergic Gene Expression, Neurochemistry, and Locomotor Activity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmahealthsciences.net [pharmahealthsciences.net]

- 20. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acute Toxicity, Bioaccumulation and Elimination Rate of Deltamethrin and Cypermethrin in Crucian Carp (Carassius auratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. veterinaria.org [veterinaria.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Deltamethrin: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture, public health, and veterinary medicine for its potent insecticidal activity. As a Type II pyrethroid, its mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death. However, its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides an in-depth analysis of the toxicology of deltamethrin, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and illustrating relevant signaling pathways.

Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate |

| CAS Number | 52918-63-5 |

| Molecular Formula | C22H19Br2NO3 |

| Molecular Weight | 505.2 g/mol |

| Appearance | White to light beige crystalline powder |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethanol, and toluene |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Deltamethrin is readily absorbed orally, with the vehicle of administration influencing the rate of absorption.[1] Being lipophilic, it tends to distribute to and be retained in fatty tissues. Metabolism in mammals is rapid and primarily occurs via ester cleavage and oxidation, mediated by cytochrome P450 enzymes in the liver. The major metabolites are 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) and 3-phenoxybenzoic acid (3-PBA), which are subsequently conjugated and excreted, mainly in the urine, within 2 to 4 days.[2]

Toxicology Profile

Acute Toxicity

Deltamethrin exhibits moderate to high acute toxicity via the oral route, with the lethal dose (LD50) being significantly influenced by the vehicle used for administration.

Table 1: Acute Toxicity of Deltamethrin

| Species | Route | Vehicle | LD50 | Reference |

| Rat (male) | Oral | Oily vehicle | ~50 mg/kg bw | [3] |

| Rat (female) | Oral | Oily vehicle | ~30 mg/kg bw | [3] |

| Rat | Oral | Aqueous suspension | >5000 mg/kg bw | [2] |

| Rabbit | Dermal | - | >2000 mg/kg bw | [1] |

Signs of Acute Intoxication: Signs of acute toxicity in animals are characteristic of Type II pyrethroids and include salivation, pawing, burrowing behavior, choreoathetosis (writhing movements), tremors, and clonic seizures.[1]

Subchronic and Chronic Toxicity

Repeated exposure to deltamethrin has been evaluated in several studies. The No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI) have been established based on these long-term studies.

Table 2: Subchronic and Chronic Toxicity of Deltamethrin

| Species | Duration | Route | NOAEL | Key Effects at LOAEL | Reference |

| Rat | 90 days | Oral (diet) | 1 mg/kg/day | Decreased body weight gain | [1] |

| Dog | 24 months | Oral (capsule) | 1.1 mg/kg/day | Chewing/scratching, tremors, abnormal gait at 10 mg/kg/day | [1] |

| Mouse | 24 months | Oral (diet) | 100 mg/kg/day | No treatment-related effects observed | [1] |

Acceptable Daily Intake (ADI): The ADI for deltamethrin has been set at 0.01 mg/kg body weight per day.[1]

Genotoxicity and Carcinogenicity

Deltamethrin has been extensively tested for its potential to cause genetic mutations and cancer.

Genotoxicity: In a battery of in vitro and in vivo genotoxicity studies, including the Ames test, chromosomal aberration tests, and micronucleus tests, deltamethrin has not shown evidence of mutagenic or genotoxic potential.[4]

Carcinogenicity: Long-term carcinogenicity studies in rats and mice have not demonstrated a carcinogenic potential for deltamethrin.[5] The U.S. Environmental Protection Agency (EPA) has classified deltamethrin as "not likely to be carcinogenic to humans."[4]

Reproductive and Developmental Toxicity

The effects of deltamethrin on reproduction and development have been investigated in multiple species.

Table 3: Reproductive and Developmental Toxicity of Deltamethrin

| Species | Study Type | Dosing Period | NOAEL (Maternal) | NOAEL (Developmental) | Key Developmental Effects at LOAEL | Reference |

| Rat | Developmental | Gestation Days 7-20 | - | 5.0 mg/kg/day | No malformations or developmental variations | [1] |

| Rabbit | Developmental | Gestation Days 6-19 | - | 100 mg/kg/day | No teratogenic effects | [1] |

| Rat | Two-Generation Reproduction | - | - | - | Reduced mating success at 1 and 2 mg/kg/day in males | [1] |

While no teratogenic effects have been observed, some studies indicate potential effects on male reproductive parameters at higher doses. There is no human data available on the reproductive or developmental effects of deltamethrin.[1]

Neurotoxicity

The primary target organ for deltamethrin toxicity is the nervous system.

Mechanism of Action: Deltamethrin, a Type II pyrethroid, primarily acts on voltage-gated sodium channels in nerve membranes. It delays the closing of the activation gate, leading to a prolonged influx of sodium ions.[1][6] This results in repetitive nerve signaling, leading to the characteristic signs of neurotoxicity.[6]

Recent studies have also implicated other signaling pathways in deltamethrin-induced neurotoxicity, including the induction of oxidative stress and apoptosis, and the dysregulation of the JAK2/STAT3 and NFAT signaling pathways.[7][8]

Table 4: Neurotoxicity of Deltamethrin

| Study Type | Species | Route | NOAEL | Key Effects at LOAEL | Reference |

| Acute Neurotoxicity | Rat | Oral | 1.0 mg/kg/day | Decreased motor activity | [9] |

| Developmental Neurotoxicity | Rat | Oral | - | Reduced brain weight and behavioral changes at 16.1 mg/kg/day | [7] |

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of deltamethrin.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive.

Methodology:

-

Dosing: A single dose of deltamethrin, dissolved in a suitable vehicle (e.g., corn oil for lipophilic substances or an aqueous suspension), is administered by oral gavage to a small group of animals (typically 3).

-

Dose Levels: A stepwise procedure is used. The initial dose is selected based on available data. Subsequent dosing of additional groups at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is determined by the outcome of the previously dosed group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)

Objective: To characterize the toxicity profile of deltamethrin following repeated oral administration for 90 days and to determine a NOAEL.

Test System: Rodents, typically rats.

Methodology:

-

Dosing: Deltamethrin is administered daily to several groups of animals (at least 10 males and 10 females per group) at three or more dose levels, plus a control group receiving the vehicle only. Administration is typically via the diet, drinking water, or gavage.

-

Observations:

-

Clinical: Daily observations for signs of toxicity and mortality. Weekly detailed clinical examinations.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examination before the start and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from control and high-dose groups are examined histopathologically.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

Objective: To assess the potential of deltamethrin to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System: Typically rats and rabbits.

Methodology:

-

Dosing: Deltamethrin is administered daily to pregnant females, typically from implantation to the day before caesarean section, at a minimum of three dose levels plus a control.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Uterine and Fetal Examination: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

Objective: To evaluate the effects of deltamethrin on male and female reproductive performance and on the growth and development of the offspring over two generations.

Test System: Typically rats.

Methodology:

-

Dosing: Deltamethrin is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, which are then mated to produce the second generation (F2).

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring: Viability, sex ratio, body weight, developmental landmarks, and any abnormalities.

-

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

Objective: To assess the mutagenic potential of deltamethrin by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test System: At least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used.

-

Procedure: The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate Incorporation Method: The bacterial tester strain, the test substance at various concentrations, and, if required, the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The tester strain, test substance, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

-

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals.

Test System: Typically mice or rats.

Methodology:

-

Dosing: Animals are exposed to deltamethrin, usually via oral gavage or intraperitoneal injection, at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: The polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Signaling Pathways and Molecular Mechanisms

Primary Mechanism: Voltage-Gated Sodium Channels

The principal neurotoxic effect of deltamethrin is mediated through its interaction with voltage-gated sodium channels.

Secondary Mechanisms: Oxidative Stress and Apoptosis

Deltamethrin exposure has been shown to induce oxidative stress, leading to cellular damage and apoptosis.

JAK2/STAT3 Signaling Pathway

Studies have indicated that deltamethrin can upregulate the JAK2/STAT3 signaling pathway, which is involved in cellular processes like inflammation and cell survival.

Safety Assessment and Regulatory Status

Based on the extensive toxicological database, regulatory agencies have established safety benchmarks for deltamethrin. The U.S. EPA has set a chronic Population Adjusted Dose (cPAD) of 0.0033 mg/kg/day.[1] The overall assessment indicates that while deltamethrin is highly neurotoxic at acute high doses, the risk to humans from chronic low-level exposure is considered to be low when used according to label directions.

Conclusion

Deltamethrin possesses a well-characterized toxicological profile. Its primary mode of action is the disruption of sodium channel function in the nervous system. While exhibiting moderate to high acute toxicity, it is not considered to be genotoxic or carcinogenic. Developmental toxicity is observed at doses that also cause maternal toxicity. The establishment of an ADI and other regulatory benchmarks provides a basis for the safe use of deltamethrin in its various applications. Continued research into the secondary mechanisms of toxicity, such as effects on specific signaling pathways, will further enhance the understanding of its potential health effects. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and safety assessment of deltamethrin and other pyrethroid insecticides.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deltamethrin-induced oxidative stress and biochemical changes in tissues and blood of catfish (Clarias gariepinus): antioxidant defense and role of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Carcinogenicity studies with deltamethrin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Deltamethrin-induced oxidative stress and mitochondrial caspase-dependent signaling pathways in murine splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

Deltamethrin's Bioaccumulation in Aquatic Ecosystems: A Technical Guide

An In-depth Examination of the Bioaccumulation, Bioconcentration, and Biomagnification Potential of the Pyrethroid Insecticide Deltamethrin in Freshwater and Marine Environments.

Executive Summary

Deltamethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture and aquaculture for pest control. However, its extensive use raises significant concerns regarding its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of deltamethrin in aquatic ecosystems, addressing its bioconcentration, bioaccumulation, and potential for biomagnification. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key biological and experimental processes.

Deltamethrin exhibits a high affinity for lipids, leading to its accumulation in the fatty tissues of aquatic organisms. The bioconcentration factor (BCF), a key indicator of a chemical's tendency to accumulate in an organism from water, varies significantly across species and tissues. Studies have shown that fish, in particular, can accumulate deltamethrin to levels that may pose a risk to their health and to higher trophic level organisms through the food chain. This guide synthesizes available data on BCF and Bioaccumulation Factor (BAF) values, details the methodologies for their assessment, and illustrates the metabolic pathways and ecological implications of deltamethin's presence in aquatic environments.

Quantitative Data on Bioaccumulation and Bioconcentration

The bioaccumulation potential of deltamethrin is quantified using Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF). BCF measures the uptake from water alone, while BAF considers uptake from all sources, including food and sediment. The following tables summarize key quantitative data from various studies.

Table 1: Bioconcentration Factors (BCF) of Deltamethrin in Fish

| Species | Tissue | Exposure Concentration (ng/L) | Maximum BCF | Reference |

| Crucian Carp (Carassius auratus) | Liver | 1040 | 25.51 | [1][2] |

| Blood | 1040 | 25.53 | [1][2] | |

| Kidney | 1040 | 24.33 | [1][2] | |

| Muscle | 1040 | 15.47 | [1][2] | |

| Liver | 100 | 36.62 | [1][2] | |

| Blood | 100 | 34.75 | [1][2] | |

| Kidney | 100 | 33.12 | [1][2] | |

| Muscle | 100 | 20.42 | [1][2] |

Table 2: Bioaccumulation of Deltamethrin in Various Aquatic Organisms

| Organism | Parameter | Value | Conditions | Reference |

| Japanese Flounder (Paralichthys olivaceus) | Tissue Residue | 0.0684 mg/kg | 7-day exposure to 0.28 µg/L | [3] |

| Northern Shrimp (Pandalus borealis) | Water Concentration | 11 ng/L | Field measurement 120m from delousing pen | [4] |

| Brown Trout (Salmo trutta fario) | Exposure Concentration | 0.8 - 1.6 µg/L | 14-day experimental exposure | [5] |

| Daphnia magna | Chronic EC50 | 34.7 ng/L | 8-day exposure | [6] |

| Zebrafish (Danio rerio) | Exposure Concentration | 0.25 - 0.50 µg/L | Embryonic exposure (3-72 hpf) |

Experimental Protocols for Assessing Bioaccumulation

The assessment of deltamethrin's bioaccumulation potential in aquatic organisms is typically conducted following standardized guidelines, most notably the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline details the procedure for determining the bioconcentration and bioaccumulation of chemicals in fish through aqueous or dietary exposure.[7] The test consists of two phases: an uptake phase and a depuration phase.

Key Steps in the OECD 305 Protocol:

-

Test Organism Selection: A suitable fish species is selected, with zebrafish (Danio rerio) being a common choice.

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality, and lighting) for a specified period.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (deltamethrin) in water. The duration of this phase is typically 28 days but can be extended if a steady state is not reached.[7]

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, uncontaminated medium for a period to allow for the elimination of the substance.

-

Sampling: Water and fish tissue samples are collected at regular intervals during both phases for chemical analysis.

-

Chemical Analysis: The concentration of the test substance in the samples is determined using appropriate analytical methods, such as gas chromatography.

-

Data Analysis: The uptake and depuration rate constants are calculated, and the bioconcentration factor (BCF) is determined as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.

A semi-static exposure method, where test solutions are renewed every 24 hours, is often employed for unstable compounds like deltamethrin.[8]

Signaling Pathways and Logical Relationships

To visualize the complex processes involved in deltamethrin's bioaccumulation and its assessment, the following diagrams have been generated using the DOT language.

Experimental Workflow for OECD 305

Caption: Workflow for OECD 305 bioaccumulation testing.

Bioaccumulation and Biomagnification in an Aquatic Food Web

Caption: Deltamethrin transfer through an aquatic food web.

Metabolic Pathway of Deltamethrin in Fish

Caption: Metabolic pathway of deltamethrin in fish liver.

Discussion

The data presented in this guide highlight the significant potential for deltamethrin to bioaccumulate in aquatic organisms. The BCF values, particularly in the liver of crucian carp, indicate that this organ is a primary site of accumulation, which is consistent with its role in detoxification and metabolism.[1][2] The inverse relationship observed between exposure concentration and BCF suggests that at lower, more environmentally relevant concentrations, the relative accumulation of deltamethrin may be higher.[8]

The lipophilic nature of deltamethrin (log Kow of 4.6) is a key factor driving its bioaccumulation. Chemicals with high lipid solubility tend to partition from water into the fatty tissues of organisms. Fish are particularly susceptible to pyrethroid toxicity due to their efficient uptake through the gills and a slower rate of metabolism compared to mammals.[9]

The metabolism of deltamethrin in fish primarily involves two pathways: hydrolysis of the ester linkage by carboxylesterases and hydroxylation of the aromatic rings by cytochrome P450 enzymes.[10] These processes aim to increase the water solubility of the compound, facilitating its excretion. However, if the rate of uptake exceeds the rate of metabolism and elimination, bioaccumulation occurs.

The potential for biomagnification, the process whereby the concentration of a substance increases at successively higher levels in a food chain, is a significant concern for deltamethrin. While specific trophic transfer studies for deltamethrin are limited, its persistence and high lipid solubility suggest that it has the potential to be transferred through the food web, posing a risk to top predators.

Conclusion

This technical guide provides a consolidated resource for understanding the bioaccumulation potential of deltamethrin in aquatic ecosystems. The quantitative data, experimental protocols, and pathway visualizations offer a comprehensive overview for researchers and scientists. The evidence strongly suggests that deltamethrin has the potential to accumulate in aquatic organisms, with BCF values indicating a significant partitioning from water into fish tissues. The liver is a key organ for both accumulation and metabolism.

Further research is needed to expand the database of BCF and BAF values for a wider range of aquatic species, particularly invertebrates, and to conduct detailed studies on the trophic transfer and biomagnification of deltamethrin in various aquatic food webs. A deeper understanding of the enzymatic processes involved in deltamethrin metabolism in different fish species will also be crucial for assessing their relative susceptibility. This information is vital for conducting accurate environmental risk assessments and for developing strategies to mitigate the potential adverse effects of deltamethrin on aquatic ecosystems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to deltamethrin leads to gill liver damage, oxidative stress, inflammation, and metabolic disorders of Japanese flounder (Paralichthys olivaceus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute and Sublethal Effects of Deltamethrin Discharges from the Aquaculture Industry on Northern Shrimp (Pandalus borealis Krøyer, 1838): Dispersal Modeling and Field Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of deltamethrin-induced DNA damage, neurotoxic and neuroimmune effects in the brain tissue of brown trout (Salmo trutta fario) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study on the toxicity of pyrethroids, α-cypermethrin and deltamethrin to Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]

- 8. Acute Toxicity, Bioaccumulation and Elimination Rate of Deltamethrin and Cypermethrin in Crucian Carp (Carassius auratus) - PMC [pmc.ncbi.nlm.nih.gov]